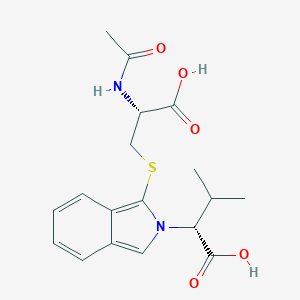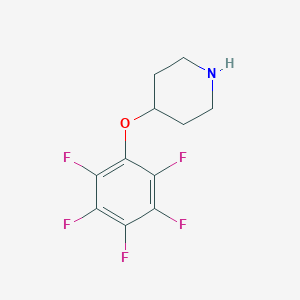
(E)-10-Hexadecenal
Overview
Description
(E)-10-Hexadecenal is an organic compound belonging to the class of aldehydes. It is characterized by a long hydrocarbon chain with a double bond in the E-configuration (trans) and an aldehyde functional group at the terminal position. This compound is notable for its presence in various natural sources, including pheromones of certain insects and as a component in some essential oils.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-10-Hexadecenal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired product. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of alkenes followed by selective hydrogenation. This process involves the addition of a formyl group to an alkene, followed by the reduction of the resulting intermediate to yield the aldehyde. Catalysts such as rhodium complexes are often employed to enhance the efficiency and selectivity of the reaction.
Chemical Reactions Analysis
Types of Reactions: (E)-10-Hexadecenal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or acetals under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines for imine formation; alcohols in the presence of acid catalysts for acetal formation.
Major Products Formed:
Oxidation: Hexadecenoic acid.
Reduction: 10-Hexadecenol.
Substitution: Imines or acetals, depending on the nucleophile used.
Scientific Research Applications
(E)-10-Hexadecenal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound is studied for its role in insect pheromones, aiding in the understanding of insect behavior and communication.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for bioactive compounds.
Industry: this compound is utilized in the fragrance industry due to its pleasant odor and as an intermediate in the synthesis of various fine chemicals.
Mechanism of Action
The mechanism of action of (E)-10-Hexadecenal largely depends on its functional group interactions. As an aldehyde, it can form Schiff bases with amines, which are important in biological systems for enzyme activity and signal transduction. The double bond in the E-configuration also influences its reactivity and interaction with other molecules, contributing to its role in pheromone activity and other biological processes.
Comparison with Similar Compounds
(Z)-10-Hexadecenal: The Z-configuration (cis) isomer of 10-Hexadecenal.
Hexadecanal: A saturated aldehyde without the double bond.
(E)-9-Hexadecenal: An isomer with the double bond at a different position.
Uniqueness: (E)-10-Hexadecenal is unique due to its specific double bond position and configuration, which significantly affects its chemical properties and biological activity. The E-configuration provides distinct steric and electronic characteristics that differentiate it from its isomers and other similar compounds.
This detailed overview of this compound covers its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-hexadec-10-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h6-7,16H,2-5,8-15H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLCOWKIHZCSCF-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















